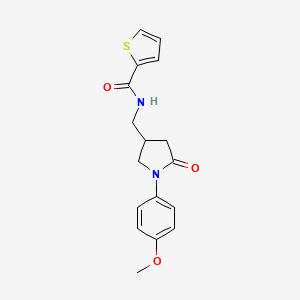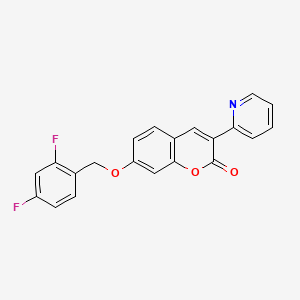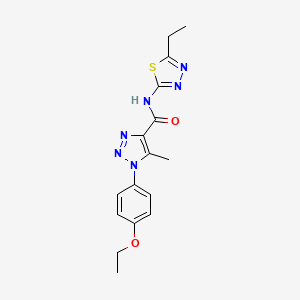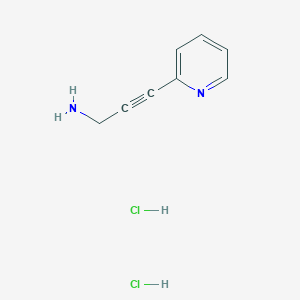
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyrrolidinone group, a thiophene group, and a carboxamide group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The thiophene and pyrrolidinone rings are aromatic and could participate in pi stacking interactions. The methoxyphenyl group is also aromatic and could contribute to the overall stability of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could be demethylated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and could also influence its absorption spectra .Applications De Recherche Scientifique
Discovery of Met Kinase Inhibitors
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate significant tumor stasis in vivo, indicating their potential in cancer therapy and as tools for investigating Met kinase signaling pathways (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
A study on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal properties. This suggests a potential application in developing new antimicrobial agents, emphasizing the versatility of thiophene-3-carboxamide derivatives in pharmaceutical research (Vasu et al., 2005).
Electrochromic Polymer Applications
The synthesis and application of dithienylpyrroles-based electrochromic polymers in high-contrast electrochromic devices (ECDs) highlight the importance of thiophene derivatives in materials science, particularly in the development of advanced display and sensor technologies (Su et al., 2017).
Antioxidant Activity
Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown potent antioxidant activities. These findings underscore the potential therapeutic benefits of such compounds in oxidative stress-related conditions (Tumosienė et al., 2019).
Potential Antimicrobial Agents
A clubbed quinazolinone and 4-thiazolidinone study describe the synthesis and antimicrobial screening of novel compounds, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases (Desai et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-6-4-13(5-7-14)19-11-12(9-16(19)20)10-18-17(21)15-3-2-8-23-15/h2-8,12H,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZVTWCDYFFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)
![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2727032.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)